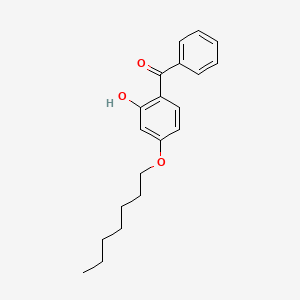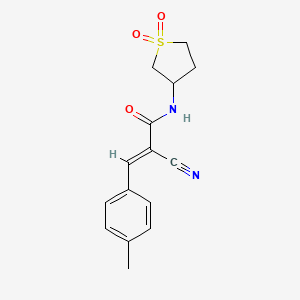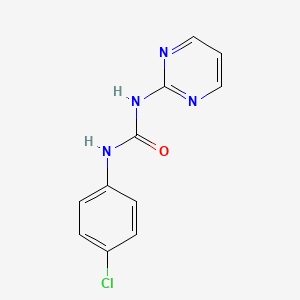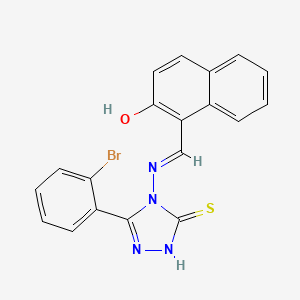![molecular formula C23H25N5O4S B11978580 ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)
ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE: is a complex organic compound with the molecular formula C23H25N5O4S . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesisers and high-throughput screening techniques to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-AMINO-1-{4-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,5-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
Uniqueness
What sets ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino sulfonyl group, for instance, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C23H25N5O4S |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H25N5O4S/c1-4-27(5-2)33(30,31)16-11-9-10-15(14-16)28-21(24)19(23(29)32-6-3)20-22(28)26-18-13-8-7-12-17(18)25-20/h7-14H,4-6,24H2,1-3H3 |
Clave InChI |
XWEXULZGYRCHOI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11978501.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978508.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11978518.png)


![N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11978531.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978537.png)

![2-(benzylsulfanyl)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11978546.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)


